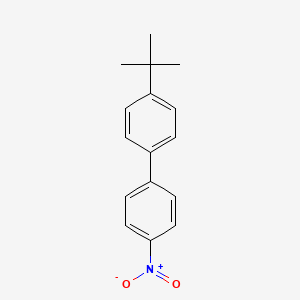

1-Tert-butyl-4-(4-nitrophenyl)benzene

Overview

Description

Synthesis Analysis

The synthesis of related compounds involves various strategies, including transition metal-catalyzed reactions, nucleophilic substitution, and acid-catalyzed reactions. For instance, the synthesis of 1,2-bis[2-(2,4,6-tri-tert-butylphenyl)phosphanediylmethyl]benzene involves a complex formation with palladium, indicating the potential for complex synthesis pathways for tert-butyl-substituted benzenes . Similarly, the synthesis of 1-tert-butyl-4-nitro-1,2,3-triazole through acid-catalyzed tert-butylation of 4-nitro-1,2,3-triazole suggests that acid-catalyzed reactions could be a viable route for synthesizing 1-tert-butyl-4-(4-nitrophenyl)benzene .

Molecular Structure Analysis

The molecular structure of related compounds is often determined using X-ray crystallography. For example, the structure of 1,4-dipiperazino benzenes was elucidated in this manner, revealing a geometrical arrangement that mimics peptidic alpha-helices . This suggests that the molecular structure of 1-tert-butyl-4-(4-nitrophenyl)benzene could potentially be analyzed using similar techniques to understand its conformation and electronic distribution.

Chemical Reactions Analysis

The chemical reactivity of tert-butyl and nitro-substituted aromatic compounds can be inferred from the reactions they undergo. For instance, the reaction of tetra(4-nitro-5-tert-butyl)phthalocyanine with nitrogen-containing bases in benzene indicates that nitro and tert-butyl groups can influence the acid-base interactions of a molecule . This could imply that 1-tert-butyl-4-(4-nitrophenyl)benzene may also participate in similar acid-base interactions.

Physical and Chemical Properties Analysis

The physical and chemical properties of related compounds provide a basis for understanding those of 1-tert-butyl-4-(4-nitrophenyl)benzene. For example, the synthesis and characterization of 2,5-di-tert-butyl-1,4-di-(p-benzoic acid oxyl) benzene reveal its melting point and crystal structure, which are important physical properties . Additionally, the computational studies on 4-(tert-butyl)-4-nitro-1,1-biphenyl, including DFT and HF methods, provide insights into the electronic properties and reactivity of the molecule . These studies could be relevant for predicting the behavior of 1-tert-butyl-4-(4-nitrophenyl)benzene under various conditions.

Scientific Research Applications

-

1-Bromo-4-tert-butylbenzene

- Application : This compound is used in the synthesis of 4-tert-butyl-phenylboronic acid and 1-deoxy analogs of CP-47,497 (n = 0 to 7) and 1-deoxy analogs of CP-55,940 (n = 0 to 7) .

- Method of Application : It undergoes lithium-bromide exchange reactions with n-butyllithium and tert-butyllithium at 0C in various solvents .

- Results : The synthesis of these compounds can lead to the development of new pharmaceuticals and materials .

-

4-tert-Butyliodobenzene

- Application : This compound is used in the Heck reaction between 2-methylprop-2-en-1-ol and 4-tert-butyliodobenzene .

- Method of Application : The reaction is catalyzed by ionic liquids . It also participates in the one-pot Heck-reductive amination reaction pathway during the synthesis of fungicide fenpropimorph .

- Results : The Heck reaction is a useful method for carbon-carbon bond formation, and the products of these reactions have applications in various fields, including pharmaceuticals and materials science .

- 4-tert-Butylbenzenethiol

- Application : This compound can be used to synthesize Pd–thiolate complex by coordinating with Pd 2+. The reduction of this complex forms ultrasmall palladium nanoclusters .

- Method of Application : It undergoes a reaction with Pd 2+ to form a Pd–thiolate complex, which is then reduced to form the palladium nanoclusters .

- Results : The synthesis of these nanoclusters can lead to the development of new materials and has potential applications in various fields .

- tert-Butylbenzene

- Application : This compound is an organic compound classified as an aromatic hydrocarbon. Its structure consists of a benzene ring substituted with a tert-butyl group .

- Method of Application : tert-Butylbenzene can be produced by the treatment of benzene with isobutene or by the reaction of benzene with tert-butyl chloride .

- Results : It is a flammable colorless liquid which is nearly insoluble in water but miscible with organic solvents .

Safety And Hazards

Safety information for “1-Tert-butyl-4-(4-nitrophenyl)benzene” is available in its Material Safety Data Sheet (MSDS) . It’s important to avoid dust formation, breathing mist, gas or vapours, and contact with skin and eye. Use of personal protective equipment, chemical impermeable gloves, and ensuring adequate ventilation are recommended .

properties

IUPAC Name |

1-tert-butyl-4-(4-nitrophenyl)benzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H17NO2/c1-16(2,3)14-8-4-12(5-9-14)13-6-10-15(11-7-13)17(18)19/h4-11H,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

TYABARRZSWMSHQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)C1=CC=C(C=C1)C2=CC=C(C=C2)[N+](=O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H17NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60182210 | |

| Record name | 1,1'-Biphenyl, 4-(1,1-dimethylethyl)-4'-nitro- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60182210 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

255.31 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-Tert-butyl-4-(4-nitrophenyl)benzene | |

CAS RN |

279242-11-4 | |

| Record name | 1,1'-Biphenyl, 4-(1,1-dimethylethyl)-4'-nitro- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0279242114 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 1,1'-Biphenyl, 4-(1,1-dimethylethyl)-4'-nitro- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60182210 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods

Procedure details

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.